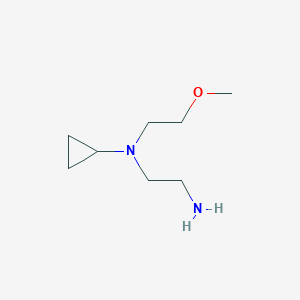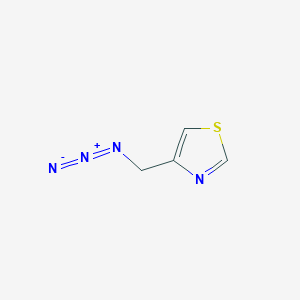
1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one (HETQ) is an organic compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent used in a variety of chemical reactions, and is known for its stability and low toxicity. HETQ has been used in a variety of research areas, including the synthesis of pharmaceuticals, peptides, and other compounds. HETQ is also used in the synthesis of compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis Applications
- Hydroxyapatite Nanoparticles as Catalysts : Hydroxyapatite nanoparticles have been utilized as an efficient catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media. This method highlights the wide range of functional group tolerance and the ability to achieve good to excellent yields under mild conditions (Razavi & Akhlaghinia, 2016).
Medicinal Chemistry Applications
- Anticancer Agents : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents. This research underscores the biological significance of the tetrahydroisoquinoline moiety, exhibiting potent cytotoxic agents with a range of biological properties (Redda, Gangapuram, & Ardley, 2010).
Chemical Synthesis Techniques
- Solvent-Free Synthesis : An efficient, solvent-free method for synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines has been developed. This approach requires no catalysts, derivatization, or auxiliary reagents, offering a clean conversion to the desired product under mild conditions (Correa, Papadopoulos, Radnidge, Roberts, & Scott, 2002).
Pharmaceutical Research
- Dopaminergic Activity : New 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines have been synthesized and their dopaminergic activity studied. This work contributes to the understanding of the structure-activity relationship in the development of dopaminergic drugs (Lucena-Serrano, Lucena-Serrano, Rivera, López-Romero, Valpuesta, & Díaz, 2018).
Electroluminescent Materials
- Electroluminescence : Studies on 8-hydroxyquinolato boron compounds have revealed their potential as electroluminescent materials, emitting a green-blue color under UV light. This research provides a foundation for developing new light-emitting materials for electronic devices (Wu, Esteghamatian, Hu, Popović, Enright, Tao, D'Iorio, & Wang, 2000).
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-6-5-12-9-4-2-1-3-8(9)7-11-10(12)14/h1-4,13H,5-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDZSNLYMGFDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C(=O)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol](/img/structure/B1523849.png)



![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)


![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1523862.png)
![2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate](/img/structure/B1523865.png)
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride](/img/structure/B1523866.png)

![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)

